molecular formula C22H35N5O2S B11938533 Ds-HAPP

Ds-HAPP

Cat. No.: B11938533
M. Wt: 433.6 g/mol
InChI Key: CLSUMSBNEOQICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is primarily used in scientific research for its fluorescent properties, making it valuable in various analytical and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ds-HAPP involves the coupling of anthrancenyl and dansyl fluorophores. The process typically includes the following steps:

    Formation of the Dansyl Chloride Intermediate: Dansyl chloride is synthesized by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride with an appropriate amine under basic conditions.

    Coupling Reaction: The dansyl chloride intermediate is then coupled with an anthrancenyl derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ds-HAPP undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ds-HAPP is widely used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

Ds-HAPP exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, allowing for its detection and visualization. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ds-HAPP

This compound is unique due to its dual fluorophore structure, combining anthrancenyl and dansyl groups. This dual structure enhances its fluorescent properties, making it highly sensitive and specific for various applications .

Properties

Molecular Formula

C22H35N5O2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-[3-[4-(3-aminopropyl)piperazin-1-yl]propyl]-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C22H35N5O2S/c1-25(2)21-9-3-8-20-19(21)7-4-10-22(20)30(28,29)24-12-6-14-27-17-15-26(16-18-27)13-5-11-23/h3-4,7-10,24H,5-6,11-18,23H2,1-2H3

InChI Key

CLSUMSBNEOQICI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCN(CC3)CCCN

Origin of Product

United States

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